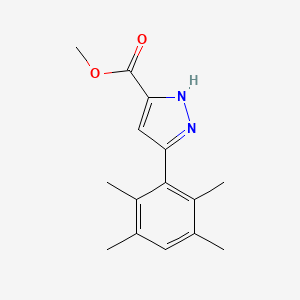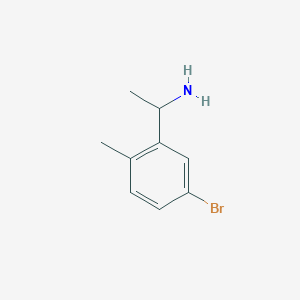![molecular formula C11H8ClF3O B1406160 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride CAS No. 960071-10-7](/img/structure/B1406160.png)
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride
Descripción general
Descripción
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C11H8ClF3O. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonyl chloride group . This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride typically involves the reaction of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid+SOCl2→1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride+SO2+HCl
In industrial settings, this compound can be produced in larger quantities using similar methods, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include thionyl chloride, nucleophiles (amines, alcohols, thiols), water, and reducing agents (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying their functions and interactions.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The cyclopropane ring provides structural rigidity, which can influence the compound’s interactions with molecular targets . The carbonyl chloride group is highly reactive, facilitating various chemical transformations .
Comparación Con Compuestos Similares
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid: This compound lacks the carbonyl chloride group and is less reactive towards nucleophiles.
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl bromide: This compound has a bromide group instead of chloride, which can affect its reactivity and applications.
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl fluoride: The fluoride group makes this compound more reactive towards nucleophiles compared to the chloride analogue.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the trifluoromethyl group, cyclopropane ring, and carbonyl chloride group .
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOIQJKZPGZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


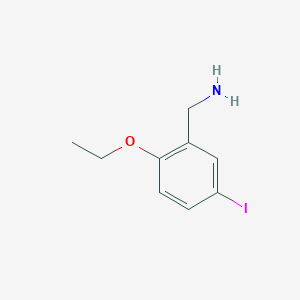
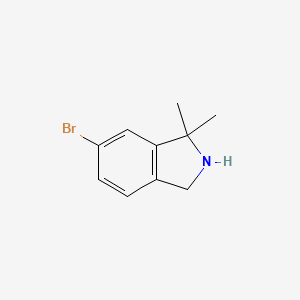



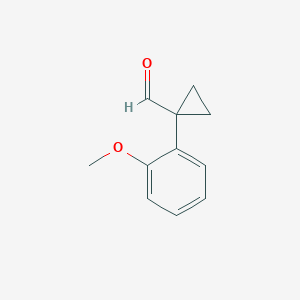
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1406089.png)



